molecular formula C10H15Cl2N B1354741 N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride CAS No. 23510-18-1

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride

Cat. No. B1354741
CAS RN: 23510-18-1
M. Wt: 220.14 g/mol
InChI Key: PYIXYEMKFUOLDQ-UHFFFAOYSA-N
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Patent
US05212185

Procedure details

The procedure of Hall, et al.[Organic Syntheses Coll. Vol. 4, 1963, 333-335] was used. To thionyl chloride (22.92 mL, 03.14 mol) at 0° C. was added dropwise N-benzyl-N-methyl ethanolamine (50 g, 0.303 mol). The creamy, off-white material was stirred for 1 hour at 0° C. and then 1 hour at room temperature. Anhydrous ethanol (129 mL) was added to the material. The solution was refluxed for 20 minutes and then was concentrated to an off-white solid. The solid was triturated with Et2O to give the title compound as a white solid (62.51 g, 94% yield, mp 136-138° C.).
Quantity
22.92 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
129 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([N:12]([CH3:16])[CH2:13][CH2:14]O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(O)C>[ClH:3].[CH2:5]([N:12]([CH2:13][CH2:14][Cl:3])[CH3:16])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
22.92 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCO)C
Step Two
Name
Quantity
129 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The creamy, off-white material was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 20 minutes
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to an off-white solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with Et2O

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)N(C)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 62.51 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.